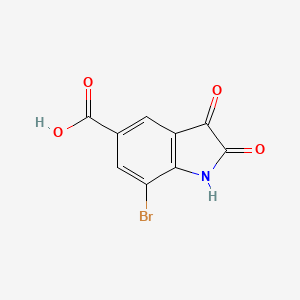

7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid

Descripción general

Descripción

7-Bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is a brominated derivative of indole-5-carboxylic acid. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the bromination of indole-5-carboxylic acid. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure purity and yield. These methods might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Análisis De Reacciones Químicas

Cyclization Reactions

Cyclization is critical for forming the indole core. For example:

-

Precursor preparation : Amino ketones or aldehyde-amine intermediates undergo cyclization under acidic conditions (e.g., HCl or H2SO4) to form the indole ring .

-

Bromination : Post-cyclization, bromination at position 7 is achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine .

Reaction conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–50°C |

| Catalyst | Acid (e.g., H2SO4) |

| Solvent | DMF or THF |

Esterification

The carboxylic acid group at position 5 can be esterified to improve solubility or modify reactivity:

-

Methanol esterification : Reaction with methanol in the presence of sulfuric acid yields methyl esters .

-

Hydrazide formation : Ester derivatives react with hydrazine to form hydrazides, enabling further functionalization .

Key Reaction Types

The compound participates in diverse chemical transformations:

Substitution Reactions

-

Nucleophilic substitution : The bromine at position 7 can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions .

-

Enolate formation : The dioxo groups stabilize enolate intermediates, facilitating alkylation or acylation .

Oxidation/Reduction

-

Oxidative cleavage : The indole ring can undergo cleavage under strong oxidizing agents (e.g., KMnO4).

-

Reduction : Selective reduction of keto groups yields dihydro derivatives .

Reaction Mechanisms

The compound’s reactivity stems from its structural features:

Hydrogen Bonding

The dioxo groups (positions 2 and 3) act as hydrogen bond donors, enhancing interactions with biomolecules .

π-Stacking

The aromatic indole core facilitates π-π interactions, critical for biological activity .

Medicinal Chemistry

-

Enzyme inhibition : The compound’s dioxo groups enable binding to enzyme active sites, as demonstrated in heparanase inhibition studies .

-

Drug design : Derivatives with substituted bromine or ester groups show anti-angiogenic activity .

Analytical Techniques

Characterization involves:

-

NMR spectroscopy : Identifies enol and keto tautomers.

-

Mass spectrometry : Confirms molecular weight (C9H6BrNO2 = 248.0 g/mol) .

Research Highlights

| Study Focus | Key Findings |

|---|---|

| Heparanase inhibition | IC50 values <500 nM for derivatives |

| Antimicrobial activity | Synergistic effects with antibiotics |

| Structural biology | π-Stacking drives DNA intercalation |

This compound exemplifies the versatility of indole derivatives in chemical and biological applications, with future research likely focusing on optimizing its reactivity and therapeutic potential.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is in the development of anticancer agents. Research has indicated that indole derivatives exhibit potent anticancer properties. The bromine substitution at the 7-position enhances the compound's biological activity by improving its interaction with cellular targets involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities. Preliminary assays suggest that this compound exhibits significant inhibitory effects against various pathogenic microorganisms, indicating its potential use as a therapeutic agent in treating infections .

Organic Synthesis

Building Block for Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions. This makes it an essential intermediate in the synthesis of novel indole-based compounds with diverse biological activities .

Ligand Development

The compound can also be utilized in the development of ligands for metal complexes in coordination chemistry. The presence of multiple donor atoms within its structure enables it to form stable complexes with transition metals, which can be explored for catalytic applications or as materials for electronic devices .

Materials Science

Polymerization Studies

Recent research has investigated the polymerization potential of indole derivatives like this compound. Its ability to undergo polymerization reactions can lead to the formation of new polymeric materials with tailored properties for applications in coatings, adhesives, and composites .

Nanomaterials

Additionally, this compound has been studied for its role in synthesizing nanomaterials. Its incorporation into nanostructures can enhance their stability and functionality, making them suitable for applications in drug delivery systems and biosensors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects on various cancer cell lines | Demonstrated significant apoptosis induction in breast cancer cells |

| Antimicrobial Evaluation | Tested against bacterial strains | Showed effective inhibition against Staphylococcus aureus |

| Organic Synthesis Application | Used as a precursor in synthesizing novel indole derivatives | Resulted in compounds with improved biological activity compared to parent structures |

| Polymerization Research | Investigated polymer formation capabilities | Successfully formed a new class of biodegradable polymers |

Mecanismo De Acción

The mechanism by which 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in enhancing the compound's binding affinity to these targets, leading to its biological activity. The specific pathways involved depend on the type of biological activity being studied.

Comparación Con Compuestos Similares

Indole-5-carboxylic acid: The parent compound without the bromine atom.

7-bromoindole: A simpler brominated indole derivative.

2,3-dioxo-2,3-dihydro-1H-indole derivatives: Other derivatives with similar functional groups.

Uniqueness: 7-Bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is unique due to its combination of bromine and dioxo groups, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

7-Bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS: 1049117-24-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

The molecular formula of this compound is with a molar mass of 270.04 g/mol. Its predicted density is approximately 1.981 g/cm³, and it has a pKa value of around 3.17 .

| Property | Value |

|---|---|

| Molecular Formula | C9H4BrNO4 |

| Molar Mass | 270.04 g/mol |

| Density | 1.981 g/cm³ |

| pKa | 3.17 |

Synthesis

The synthesis of this compound involves several steps that typically include the bromination of indole derivatives followed by oxidation processes to introduce the dioxo functionality. Specific methodologies may vary across studies, but the end product consistently exhibits significant biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study reported that compounds similar to this structure exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating promising selectivity against cancerous cells compared to non-cancerous cells .

Mechanism of Action:

The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit microtubule assembly, which are critical processes in cancer cell proliferation. Specifically, compounds derived from this structure were shown to enhance caspase-3 activity significantly and cause cell cycle arrest in the G2/M phase at low concentrations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study indicated that derivatives with similar structures exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly depending on the specific strain tested .

Antimicrobial Efficacy:

The following table summarizes the MIC values for selected bacterial strains:

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Escherichia coli | 0.0048 |

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that compounds related to this compound can serve as potential leads for developing new antimicrobial agents.

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with derivatives led to significant morphological changes indicative of apoptosis when administered at concentrations as low as 1 μM.

- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of various derivatives against clinical isolates of bacteria and fungi, demonstrating effectiveness comparable to standard antibiotics.

Propiedades

IUPAC Name |

7-bromo-2,3-dioxo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO4/c10-5-2-3(9(14)15)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVUHNBXTRTHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.